molecular formula C5H10NO6P B123565 N-Acetylglyphosate CAS No. 129660-96-4

N-Acetylglyphosate

Cat. No. B123565
M. Wt: 211.11 g/mol
InChI Key: BFECXRMSKVFCNB-UHFFFAOYSA-N
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Description

N-Acetylglyphosate (NAG) is a metabolite of the pesticide Glyphosphate . It is an acetylated form of glyphosate, which inhibits the growth of plants by inhibiting the synthesis of three important plant enzymes: 5-enolpyruvylshikimate-3-phosphate synthase, shikimate dehydrogenase, and acetolactate synthase .


Synthesis Analysis

Glyphosate can be synthesized from glycine and by oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA). There are also promising “atom-efficient” methods such as dealkylation of N-substituted glyphosates .


Molecular Structure Analysis

The molecular formula of N-Acetylglyphosate is C5H10NO6P . Its average mass is 211.110 Da and its monoisotopic mass is 211.024567 Da .


Chemical Reactions Analysis

Glyphosate and its metabolites have been analyzed using various methods such as HPLC-FLD for determining residues in different samples . A new analytical method for lentils along with validation data was received by the Meeting .


Physical And Chemical Properties Analysis

N-Acetylglyphosate has a density of 1.6±0.1 g/cm3, a boiling point of 540.3±60.0 °C at 760 mmHg, and a flash point of 280.6±32.9 °C . It has 7 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

  • Glyphosate Tolerance Gene Discovery : A study by Castle et al. (2004) discovered enzymes exhibiting glyphosate N-acetyltransferase (GAT) activity, crucial for detoxifying glyphosate through N-acetylation. This research is significant as it paved the way for developing glyphosate-tolerant transgenic organisms like E. coli, Arabidopsis, tobacco, and maize.

  • Enzymatic Modification for Crop Tolerance : Another study by Siehl et al. (2005) focused on the evolution of a microbial acetyltransferase for glyphosate modification. This study underlined the importance of developing efficient N-acetylation of glyphosate as a strategy to confer robust glyphosate tolerance in crops like tobacco and maize.

  • Glyphosate Detection and Assessment Techniques : Research by Viirlaid et al. (2015) delved into developing methods for glyphosate stabilization and concentration using aminoactivated nano- and microparticles. This is crucial for enhancing the sensitivity and reliability of glyphosate assessment in environmental samples.

  • Molecular Basis of Glyphosate Resistance : A study by Pollegioni et al. (2011) reviewed mechanisms of resistance to glyphosate achieved through protein engineering and molecular evolution, highlighting the critical role of glyphosate in herbicide-resistant transgenic plants.

  • Environmental and Health Impacts : Landrigan & Belpoggi (2018) emphasized the need for independent research on glyphosate's health effects. This study points to the regulatory uncertainties and conflicting health hazard reports surrounding glyphosate.

  • Glyphosate in Agricultural Practices : The work of Dodds (2020) focuses on glyphosate contamination in food, exploring its widespread use in agriculture and its potential implications.

Safety And Hazards

N-Acetylglyphosate was tested for genotoxicity in vitro and in vivo in an adequate range of assays; it was not found to be genotoxic in mammalian and microbial test systems .

Future Directions

AOAC is proposing the establishment of a working group to develop a voluntary consensus standard (or standards) for the simultaneous determination of glyphosate (including glyphosate trimesium) and its metabolites: N-acetylglyphosate, aminomethylphosponic acid (AMPA), and N-acetyl-aminophosphonic acid (N-acetyl AMPA) in the following .

properties

IUPAC Name

2-[acetyl(phosphonomethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFECXRMSKVFCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634650
Record name N-Acetyl-N-(phosphonomethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylglyphosate

CAS RN

129660-96-4
Record name N-Acetylglyphosate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129660964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-N-(phosphonomethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-(phosphonomethyl)acetamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLGLYPHOSATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C18VQM3RI4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In contrast to Reaction Scheme 6, however, N-acetylglycine XVIII is reacted with formaldehyde and H3PO3, PCl3 or other H3PO3 source to produce N-(phosphonomethyl)-N-acetylglycine XIX which is hydrolyzed using water and an acid such as hydrochloric acid to produce Glyphosate I and acetic acid. Acetic acid which is produced in the hydrolysis step can be reacted with ammonia to generate acetamide for the carboxymethylation step.
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Synthesis routes and methods II

Procedure details

Glyphosate and/or AMPA stable isotope standards used as internal standards were added to extracts prior to ion exchange SPE purification. Final extracts were prepared in aqueous 0.02M phosphoric acid and filtered (0.2 μm) prior to LC/MS/MS analysis to remove particulates as preventive maintenance measure for the HPLC system. Phosphoric acid acts a weak ion-pairing agent on HPLC polymeric stationery phase and was used as the final solution to improve glyphosate LC/MS/MS performance (response and linearity). The analytes were resolved by HPLC reverse-phase chromatography using a phenyl-hexyl column coupled to electrospray ionization in with MS/MS detection to acquire 2 molecular ion transitions (only 1 ion transition is monitored for AMPA in positive ion mode). Quantitative analysis was accomplished using a single molecular ion transition. The relative abundance of the 2 MS/MS fragment ions provided confirmatory evidence for glyphosate, N-acetylglyphosate, N-acetyl AMPA, and AMPA (negative mode).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
DL Siehl, LA Castle, R Gorton, RJ Keenan - Journal of Biological Chemistry, 2007 - ASBMB
GAT is an N-acetyltransferase from Bacillus licheniformis that was optimized by gene shuffling for acetylation of the broad spectrum herbicide, glyphosate, forming the basis of a novel …
Number of citations: 95 www.jbc.org
DL Siehl, LA Castle, R Gorton, YH Chen… - Pest Management …, 2005 - Wiley Online Library
… catalyze production of N-acetylglyphosate from glyphosate and AcCoA. We used a high-throughput mass spectrometric assay that could detect as little as 200 nM N-acetylglyphosate.4 …
Number of citations: 82 onlinelibrary.wiley.com
R Pfeil, V Dellarco - Pesticide residues in food—2011, 2012 - apps.who.int
… The major metabolite in the new maize and soya bean varieties was N-acetylglyphosate (… , subchronic toxicity and genotoxicity for N-acetylglyphosate and on acute oral toxicity and …
Number of citations: 2 apps.who.int
TV Shushkova, NG Vinokurova, BP Baskunov… - Applied microbiology …, 2016 - Springer
The growth parameters of Achromobacter sp. Kg 16 (VKM B-2534 D), such as biomass and maximum specific growth rate, depended only on the source of phosphorus in the medium, …
Number of citations: 20 link.springer.com
LA Castle, MW Lassner - ISB News Report. Sept, 2004 - researchgate.net
… To be effective, GAT must convert the glyphosate to Nacetylglyphosate before cell death due to inhibition of EPSPS occurs. Like glyphosate, Nacetylglyphosate is stable and not …
Number of citations: 5 www.researchgate.net
FSC of Japan - Food Safety, 2016 - ncbi.nlm.nih.gov
… N-Acetylglyphosate were observed as exceeded 10% of TRR. N-acetyl-AMPA and N-Acetylglyphosate … identified to be glyphosate and N-Acetylglyphosate in agricultural products, and …
Number of citations: 2 www.ncbi.nlm.nih.gov
LA Castle, DL Siehl, R Gorton, PA Patten, YH Chen… - Science, 2004 - science.org
… We developed a mass spectrometry method (11) that detects <0.5 μM N-acetylglyphosate. … Supernatants were analyzed for N-acetylglyphosate. Many strains appeared to produce …
Number of citations: 428 www.science.org
R Sasano, R Ito, M Kusumoto, J Sekizawa… - Analytical …, 2023 - Springer
… Honey samples obtained from different countries may contain glyphosate and its metabolite N-acetylglyphosate (Gly-A). The Japanese MRL for glyphosate (50 µg/kg) in honey is …
Number of citations: 2 link.springer.com
D Wicke, LM Schulz, S Lentes, P Scholz… - Environmental …, 2019 - Wiley Online Library
… The GltT-dependent formation of N-acetylglyphosate would … formation of intracellular N-acetylglyphosate, we evaluated … acid 3-phosphate and N-acetylglyphosate in the wild-type and in …
B Gémes, E Takács, I Székács, R Horvath… - International Journal of …, 2022 - mdpi.com
… Thus, AMPA is a degradation product of glyphosate formed via the degradation of phosphonate microbially in the soil or via photodegradation in water [43], N-acetylglyphosate is a …
Number of citations: 4 www.mdpi.com

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